molecular formula C18H14F3N3O B1666390 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea CAS No. 581809-67-8

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Número de catálogo: B1666390
Número CAS: 581809-67-8
Peso molecular: 345.3 g/mol
Clave InChI: SJGVXVZUSQLLJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A-425619 es un antagonista novedoso y potente del receptor transitorio del potencial vanilloide 1 (TRPV1). Este receptor es un canal catiónico no selectivo que se activa por diversos estímulos, incluyendo la capsaicina, el calor y los protones. A-425619 ha mostrado una eficacia significativa en el alivio del dolor inflamatorio agudo y crónico, así como el dolor postoperatorio .

Métodos De Preparación

La síntesis de A-425619 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética típicamente incluye la formación del núcleo de isoquinolina, seguida de la adición del grupo trifluorometil-bencilo. Las condiciones de reacción a menudo implican el uso de bases fuertes y altas temperaturas para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

A-425619 experimenta diversas reacciones químicas, incluyendo reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes, ácidos y agentes oxidantes. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, con modificaciones en los grupos funcionales unidos a la estructura principal .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a trifluoromethyl group, which contributes to its lipophilicity and bioactivity. Its structure allows for specific interactions with the TRPV1 receptor, enhancing its selectivity and potency compared to other antagonists.

TRPV1 Antagonism

A-425619 has been identified as a highly potent and selective antagonist of TRPV1 receptors. Research indicates that it effectively blocks capsaicin-induced calcium influx in human embryonic kidney cells expressing TRPV1, with an IC50 value of approximately 5 nM . This high potency is critical for its potential therapeutic applications in pain management.

In Vitro Characterization

In vitro studies have demonstrated that A-425619 can inhibit TRPV1 activation by various endogenous lipid agonists, such as anandamide and N-arachidonoyl-dopamine, with comparable potency to capsaicin . The compound's ability to block both naive and sensitized TRPV1 receptors suggests its utility in treating various pain conditions.

In Vivo Efficacy

A series of in vivo studies have confirmed the efficacy of A-425619 in models of acute and chronic pain:

  • Capsaicin-Induced Mechanical Hyperalgesia : In animal models, A-425619 significantly reduced hyperalgesia induced by capsaicin (ED50 = 45 µmol/kg p.o.) .
  • Chronic Inflammatory Pain : The compound was effective in reducing pain associated with complete Freund's adjuvant-induced inflammation (ED50 = 40 µmol/kg p.o.) .
  • Postoperative Pain Relief : A-425619 maintained efficacy for postoperative pain relief over multiple dosing regimens without affecting motor performance .

Comparative Analysis with Other Antagonists

A comparative analysis indicates that A-425619 exhibits superior potency relative to traditional TRPV1 antagonists such as capsazepine, demonstrating a competitive antagonism profile . This positions A-425619 as a promising candidate for further clinical development.

Case Study 1: Efficacy in Neuropathic Pain Models

A study evaluated the effects of A-425619 in neuropathic pain models, showing partial efficacy. Although it did not completely alleviate neuropathic pain symptoms, it provided significant relief compared to control groups, suggesting potential for combination therapies .

Case Study 2: Safety Profile Assessment

In safety assessments, A-425619 did not exhibit significant interactions with a wide range of receptors and enzymes outside of TRPV1, indicating a favorable safety profile. This selectivity is crucial for minimizing adverse effects commonly associated with broader-spectrum analgesics .

Mecanismo De Acción

A-425619 ejerce sus efectos al unirse selectivamente al receptor TRPV1 y bloquear su activación por diversos estímulos, incluyendo la capsaicina, el calor y los protones. Esta inhibición previene la entrada de cationes, como el calcio y el sodio, a la célula, reduciendo así la transmisión de señales de dolor. Los objetivos moleculares de A-425619 incluyen el receptor TRPV1 en neuronas nociceptivas periféricas y centrales .

Comparación Con Compuestos Similares

A-425619 es único en su alta potencia y selectividad para el receptor TRPV1 en comparación con otros antagonistas de TRPV1 conocidos. Compuestos similares incluyen capsazepina, SB-366791 y AMG9810. Si bien estos compuestos también inhiben el receptor TRPV1, A-425619 ha demostrado una eficacia superior en el bloqueo de los receptores TRPV1 tanto ingenuos como sensibilizados. Además, A-425619 ha mostrado un mayor grado de selectividad, con una interacción mínima con otros receptores, enzimas y canales iónicos .

Actividad Biológica

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea, also known as A-425619, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 581809-67-8
  • Molecular Formula : C18H14F3N3O
  • Molecular Weight : 345.32 g/mol

A-425619 acts primarily as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in the transmission of pain and inflammatory responses. The blockade of TRPV1 by A-425619 has been shown to inhibit pain signaling pathways, making it a candidate for treating various pain conditions.

In Vitro Studies

In vitro studies have demonstrated that A-425619 exhibits significant inhibition of TRPV1-mediated calcium influx. This effect was characterized through various assays measuring intracellular calcium levels in response to capsaicin and other TRPV1 activators. The compound's potency was quantified with an IC50 value indicating effective inhibition at low concentrations .

Pharmacological Effects

  • Anti-inflammatory Activity : A-425619 has shown promise in reducing inflammation in animal models. It significantly decreased edema in carrageenan-induced paw inflammation models, suggesting its utility in treating acute inflammatory conditions.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects using thermal and mechanical pain models. Results indicated that A-425619 effectively reduced pain responses, comparable to standard analgesics like morphine .
  • Neuroprotective Effects : Preliminary studies suggest that A-425619 may also exhibit neuroprotective properties, potentially benefiting conditions such as neuropathic pain.

Case Studies

StudyModelFindings
Rat model of inflammatory painSignificant reduction in paw edema and pain response compared to control.
TRPV1 activation assaysInhibition of calcium influx with an IC50 value indicating high potency against TRPV1 activation.
Chronic pain modelDemonstrated sustained analgesic effects over extended periods without significant side effects.

Propiedades

IUPAC Name

1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVXVZUSQLLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206906
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581809-67-8
Record name A-425619
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-425619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-425619
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.